1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea
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Overview
Description
1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea typically involves the reaction of 4-chloroaniline with an isocyanate derivative of 3-cyclopropyl-1-phenyl-1H-pyrazole. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimized reaction conditions to improve yield and purity. This could include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(3-phenyl-1H-pyrazol-5-yl)urea: Lacks the cyclopropyl group.
1-(4-chlorophenyl)-3-(3-cyclopropyl-1H-pyrazol-5-yl)urea: Lacks the phenyl group on the pyrazole ring.
Uniqueness
1-(4-chlorophenyl)-3-(3-cyclopropyl-1-phenyl-1H-pyrazol-5-yl)urea is unique due to the presence of both the cyclopropyl and phenyl groups on the pyrazole ring, which may contribute to its distinct biological activity and chemical properties.
Properties
CAS No. |
852670-38-3 |
---|---|
Molecular Formula |
C19H17ClN4O |
Molecular Weight |
352.8 |
Purity |
95 |
Origin of Product |
United States |
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